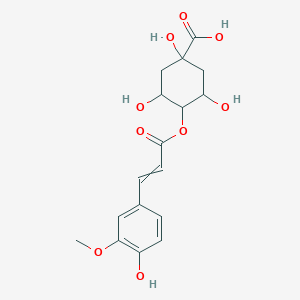
4-O-Feruloylquinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Feruloylquinic acid: is a naturally occurring phenolic compound found in various plant species. It is an ester formed between ferulic acid and quinic acid. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities. It is commonly found in coffee, fruits, and vegetables.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Feruloylquinic acid typically involves the esterification of ferulic acid with quinic acid. One common method is the Knoevenagel condensation reaction, where 4-hydroxy-3-methoxy-benzaldehyde reacts with a malonate ester of quinic acid . The reaction conditions often include the use of a base catalyst and an organic solvent.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as coffee beans and certain fruits. Advanced extraction techniques, including high-performance liquid chromatography (HPLC), are employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-O-Feruloylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield ferulic acid and quinic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic hydrolysis conditions are employed.
Major Products:
Oxidation: Quinic acid derivatives.
Reduction: Simpler phenolic compounds.
Substitution: Ferulic acid and quinic acid.
Wissenschaftliche Forschungsanwendungen
4-O-Feruloylquinic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-O-Feruloylquinic acid primarily involves its antioxidant properties. It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms to reactive oxygen species (ROS). This compound also modulates the activity of key transcription factors involved in inflammation and induces the expression of phase 2 detoxifying enzymes . These actions help protect cells from oxidative damage and reduce inflammation.
Vergleich Mit ähnlichen Verbindungen
- 5-O-Feruloylquinic acid
- 4-O-Caffeoylquinic acid
- 5-O-Caffeoylquinic acid
- 4-O-Sinapoylquinic acid
Comparison: 4-O-Feruloylquinic acid is unique due to its specific ester linkage between ferulic acid and quinic acid. Compared to 5-O-Feruloylquinic acid, it has a different position of esterification, which can influence its biological activity and antioxidant properties . Similarly, 4-O-Caffeoylquinic acid and 5-O-Caffeoylquinic acid differ in their esterification positions and the type of phenolic acid involved, affecting their overall efficacy and applications .
Eigenschaften
IUPAC Name |
1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMFDSJJVNQXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
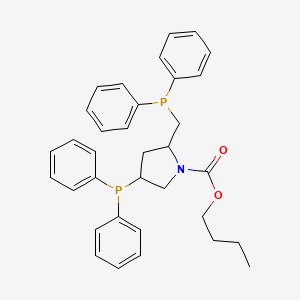
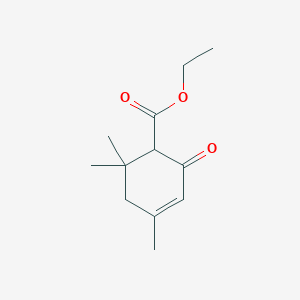

![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)
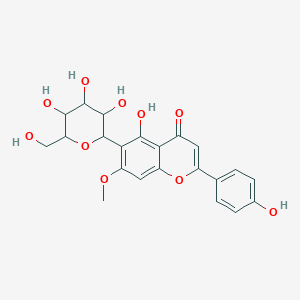
![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)
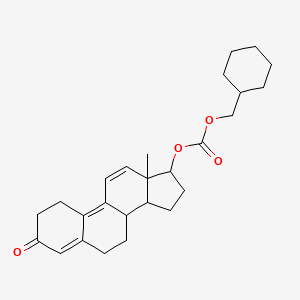
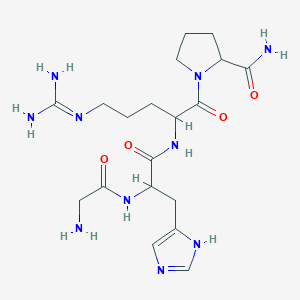
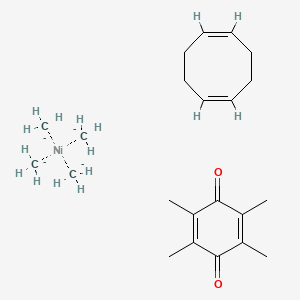
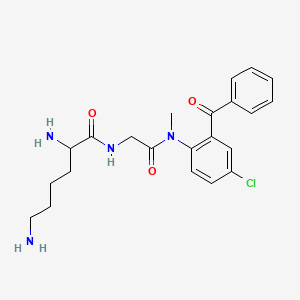
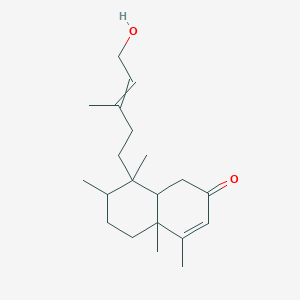
![Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)](/img/structure/B13384115.png)
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13384119.png)
